methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Overview
Description
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is a compound with significant relevance in various fields of chemistry and biology. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Mechanism of Action
Target of Action
AC-Ala-ala-ome, also known as N-Acetyl-alanine-alanine methyl ester, is a synthetic peptide that primarily targets protease enzymes . Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds, playing a crucial role in numerous biological processes.
Mode of Action
AC-Ala-ala-ome interacts with its target proteases by acting as a substrate for their esterolytic activity . The protease enzyme cleaves the methyl ester of AC-Ala-ala-ome more rapidly than an amide bond . This interaction results in the breakdown of the AC-Ala-ala-ome molecule, which can then be further metabolized or excreted.
Action Environment
The action, efficacy, and stability of AC-Ala-ala-ome can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and interaction with protease enzymes . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
AC-Ala-ala-ome is a substrate for the esterolytic activity of elastase . The enzyme cleaves the methyl ester of AC-Ala-ala-ome much more rapidly than an amide bond . This indicates that AC-Ala-ala-ome interacts with elastase, and the nature of this interaction involves the hydrolysis of ester bonds .
Molecular Mechanism
The molecular mechanism of AC-Ala-ala-ome involves its interaction with elastase. Elastase cleaves the methyl ester of AC-Ala-ala-ome, leading to the release of amino acids . This process involves binding interactions with the enzyme elastase and the activation of this enzyme .
Metabolic Pathways
AC-Ala-ala-ome is involved in the metabolic pathway related to the hydrolysis of ester bonds of hydrophobic amino acids . This process is catalyzed by the enzyme elastase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate typically involves the condensation of appropriate amino acids or their derivatives. One common method is the reaction of (2S)-2-acetamidopropanoic acid with methyl (2S)-2-aminopropanoate under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: The compound can be used in the production of polymers and other materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]butanoate
- Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanoate
Uniqueness
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is unique due to its specific stereochemistry and the presence of both ester and amide functionalities. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPLQYKHLCSPO-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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